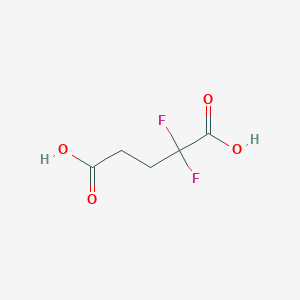

2,2-Difluoropentanedioic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVAHSCRTJPWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607392 | |

| Record name | 2,2-Difluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-86-9 | |

| Record name | 2,2-Difluoropentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Difluoropentanedioic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2,2-difluoropentanedioic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide outlines a robust two-step approach, beginning with the synthesis of a key diester intermediate, followed by its hydrolysis. The protocols provided are based on established methodologies for similar transformations and are intended to serve as a comprehensive starting point for laboratory synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Synthesis of Diethyl 2,2-Difluoropentanedioate: A Reformatsky-type reaction between ethyl bromodifluoroacetate and ethyl acrylate, facilitated by copper, yields the diester precursor, diethyl 2,2-difluoropentanedioate.

-

Hydrolysis of Diethyl 2,2-Difluoropentanedioate: Subsequent hydrolysis of the sterically hindered diester under basic conditions affords the target molecule, this compound.

This pathway is advantageous due to the commercial availability of the starting materials and the generally reliable nature of the reactions involved.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-Difluoropentanedioate

This procedure is adapted from a known method for the synthesis of diethyl 2,2-difluoroglutarate.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl bromodifluoroacetate | 202.99 | 2.53 g | 0.0125 |

| Ethyl acrylate | 100.12 | 0.50 g | 0.005 |

| Copper powder | 63.55 | 700 mg | 0.011 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 5.8 mL | - |

| Tetramethylethylenediamine (TMEDA) | 116.21 | 0.29 g | 0.0025 |

| Acetic acid | 60.05 | 0.27 g | 0.0045 |

| 10% Aqueous ammonium chloride | - | As needed | - |

| Methyl tert-butyl ether (MTBE) | 88.15 | As needed | - |

| Diatomaceous earth | - | As needed | - |

Procedure:

-

To a reaction vessel, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).

-

Stir the suspension and heat to 50°C.

-

Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction mixture.

-

Maintain the reaction at 50°C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 10% aqueous ammonium chloride solution to the reaction mixture.

-

Filter the mixture through a pad of diatomaceous earth to remove the copper residue.

-

Extract the filtrate with methyl tert-butyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2,2-difluoropentanedioate. A reported yield for a similar reaction is 97.4%.

Step 2: Hydrolysis of Diethyl 2,2-Difluoropentanedioate to this compound

The hydrolysis of the sterically hindered gem-difluoro diester requires forcing conditions. A non-aqueous basic hydrolysis method is proposed to mitigate potential side reactions like decarboxylation.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mmol ester) | Moles |

| Diethyl 2,2-difluoropentanedioate | 224.20 | 224 mg | 1 mmol |

| Dichloromethane (CH2Cl2), anhydrous | 84.93 | 9 mL | - |

| Methanol (MeOH), anhydrous | 32.04 | 1 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | 120 mg | 3 mmol |

| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

| Organic solvent for extraction (e.g., Ether) | - | As needed | - |

Procedure:

-

Prepare a 3 N methanolic solution of NaOH by dissolving the appropriate amount of NaOH in anhydrous methanol.

-

In a reaction vessel, dissolve diethyl 2,2-difluoropentanedioate (1 mmol) in anhydrous dichloromethane (9 mL).

-

To this solution, add the 3 N methanolic NaOH solution (1 mL, 3 mmol).

-

Stir the reaction mixture at room temperature. The formation of a cloudy precipitate (the sodium salt of the carboxylic acid) indicates the progress of the reaction. The reaction time may vary and should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 1 with concentrated hydrochloric acid.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of Diethyl 2,2-Difluoropentanedioate

| Compound | Role | Molar Mass ( g/mol ) | Amount | Yield |

| Ethyl bromodifluoroacetate | Starting Material | 202.99 | 2.53 g | - |

| Ethyl acrylate | Starting Material | 100.12 | 0.50 g | - |

| Diethyl 2,2-difluoropentanedioate | Product | 224.20 | - | ~97% (expected) |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6F2O4 |

| Molar Mass | 168.09 g/mol |

| CAS Number | 380-86-9 |

Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,2-Difluoropentanedioic Acid (CAS 380-86-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2,2-Difluoropentanedioic Acid (CAS 380-86-9) is limited. This guide provides a comprehensive overview based on available data for this compound and closely related analogs. The experimental protocols and some data are presented as informed proposals based on established chemical principles and data for similar structures.

Introduction

This compound, also known as 2,2-difluoroglutaric acid, is a fluorinated dicarboxylic acid. The introduction of geminal fluorine atoms at the C-2 position significantly alters the molecule's physicochemical properties compared to its non-fluorinated parent compound, pentanedioic acid (glutaric acid). These modifications, including increased acidity and altered lipophilicity, make it a compound of interest for researchers in medicinal chemistry and materials science. The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage, potentially influencing biological activity and metabolic stability.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 380-86-9 | |

| Molecular Formula | C₅H₆F₂O₄ | |

| Molecular Weight | 168.09 g/mol | |

| Synonyms | 2,2-Difluoroglutaric acid | |

| Appearance | White to off-white solid (Predicted) | Based on similar dicarboxylic acids |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (Predicted) | Based on the polarity of dicarboxylic acids |

| pKa | Lower than glutaric acid (pKa1 ≈ 4.3, pKa2 ≈ 5.4) (Predicted) | Electron-withdrawing effect of fluorine atoms |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of gem-difluorinated carboxylic acids. One common approach involves the fluorination of a suitable precursor, such as a β-keto ester or a malonic ester derivative.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

Materials:

-

Diethyl malonate

-

Propionyl chloride

-

Sodium hydride (NaH)

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Diethyl 2-propionylmalonate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add diethyl malonate (1.0 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add propionyl chloride (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude diethyl 2-propionylmalonate.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of Diethyl 2,2-difluoro-2-propionylmalonate

-

Dissolve diethyl 2-propionylmalonate (1.0 eq) in anhydrous acetonitrile in a suitable reaction vessel.

-

Add Selectfluor® (2.2 eq) portion-wise to the solution while stirring. The reaction may be exothermic, so cooling may be necessary.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To the purified diethyl 2,2-difluoro-2-propionylmalonate, add an excess of a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to obtain the pure product.

Potential Biological Activity and Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest several potential areas of investigation for drug development professionals.

-

Enzyme Inhibition: As a dicarboxylic acid, it may act as a competitive inhibitor of enzymes that utilize dicarboxylic acid substrates. The gem-difluoro group can mimic a ketone or hydrated ketone, potentially acting as a transition-state analog inhibitor for certain enzymes. For instance, it could be investigated as an inhibitor of enzymes involved in amino acid or fatty acid metabolism.

-

Bioisosterism: The difluoromethylene group is a well-established bioisostere for a carbonyl group or an ether oxygen. Replacing these functionalities with a CF₂ group can improve metabolic stability by blocking sites of oxidation and can modulate the electronic properties and conformation of a molecule, potentially leading to enhanced binding affinity to biological targets.

-

Scaffold for Medicinal Chemistry: this compound can serve as a versatile scaffold for the synthesis of more complex molecules. The two carboxylic acid groups provide handles for derivatization, allowing for the attachment of various pharmacophores to explore structure-activity relationships.

Potential Signaling Pathway Interaction

Given its structural similarity to α-ketoglutarate (a key intermediate in the Krebs cycle), it is conceivable that this compound could interfere with metabolic pathways that utilize α-ketoglutarate. This could include enzymes such as α-ketoglutarate dehydrogenase or various dioxygenases.

Caption: Hypothetical inhibition of an enzyme by this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of similar fluorinated carboxylic acids, the following precautions should be taken:

-

Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific experimental data is scarce, its synthesis can be approached through established fluorination methodologies. Its structural features suggest potential as an enzyme inhibitor and a versatile building block for the development of new therapeutics. Further research is needed to fully elucidate its properties, biological activity, and synthetic accessibility. Researchers are encouraged to use the information and proposed protocols in this guide as a foundation for their own investigations into this intriguing molecule.

An In-depth Technical Guide to 2,2-Difluoropentanedioic Acid

Abstract: This technical guide provides a comprehensive overview of 2,2-Difluoropentanedioic Acid, a fluorinated dicarboxylic acid with potential applications in medicinal chemistry and materials science. This document covers its chemical structure, physicochemical properties (both known and predicted), a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data (NMR, IR, and Mass Spectrometry). Furthermore, potential applications and biological activities are discussed based on the established roles of structurally related gem-difluorinated compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of novel fluorinated building blocks.

Introduction

This compound is a dicarboxylic acid featuring a gem-difluoro functional group at the C2 position. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoromethylene group (-CF2-) is a well-known bioisostere of a carbonyl group, ether oxygen, or other functional moieties. This substitution can enhance metabolic stability, modulate acidity, and influence binding affinity to biological targets. As such, this compound represents a valuable, albeit understudied, building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below. Due to the limited availability of experimental data, some physicochemical properties have been predicted based on computational models and comparison with analogous compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 380-86-9 | [1] |

| Molecular Formula | C5H6F2O4 | [1] |

| Molecular Weight | 168.09 g/mol | [1] |

| Appearance | Predicted: White crystalline solid | Inferred |

| Melting Point | Predicted: 120-130 °C | Inferred |

| Boiling Point | Decomposes before boiling | Inferred |

| Solubility | Soluble in water, polar organic solvents | Inferred |

| pKa1 | Predicted: ~2.5-3.5 | Inferred |

| pKa2 | Predicted: ~4.5-5.5 | Inferred |

The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid groups compared to the non-fluorinated analogue, pentanedioic acid (glutaric acid).

Proposed Synthesis

Synthetic Workflow

A potential synthetic pathway involves the direct fluorination of a suitable precursor, such as diethyl 2-oxopentanedioate, followed by hydrolysis of the ester groups.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Diethyl 2-oxopentanedioate

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Fluorination: To a solution of diethyl 2-oxopentanedioate (1 equivalent) in anhydrous acetonitrile, add Selectfluor® (2.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere. The reaction mixture is then stirred at 50°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up and Extraction: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification of Intermediate: The solvent is evaporated, and the crude diethyl 2,2-difluoropentanedioate is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Hydrolysis: The purified diethyl 2,2-difluoropentanedioate is dissolved in a mixture of concentrated hydrochloric acid and water (1:1 v/v) and refluxed for 12 hours.

-

Isolation and Purification of Final Product: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Analysis (Predicted)

No experimental spectra for this compound are currently available in public databases. The following are predictions based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main signals corresponding to the two methylene groups.

-

-CH₂- (C3): A triplet is expected in the range of 2.2-2.6 ppm.

-

-CH₂- (C4): A triplet of triplets is predicted in the range of 2.0-2.4 ppm, due to coupling with both the C3 protons and the fluorine atoms at C2.

-

-COOH: A broad singlet is expected at a chemical shift greater than 10 ppm, which is characteristic of carboxylic acid protons.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to exhibit five distinct signals.

-

C1 (-COOH): ~170-175 ppm.

-

C2 (-CF₂-): A triplet in the range of 110-125 ppm due to carbon-fluorine coupling.

-

C3 (-CH₂-): ~30-35 ppm.

-

C4 (-CH₂-): ~20-25 ppm.

¹⁹F NMR Spectroscopy

A single signal is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the C3 protons. The chemical shift would be dependent on the solvent and standard used.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6]

-

C=O stretch (carboxylic acid): A strong, sharp band between 1700-1750 cm⁻¹.[6][7]

-

C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.

-

C-O stretch: In the range of 1210-1320 cm⁻¹.[6]

Mass Spectrometry

Under electron ionization (EI), the molecular ion peak (m/z = 168) may be weak or absent. Common fragmentation patterns for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[8][9] Key expected fragments would include [M-H₂O]⁺, [M-COOH]⁺, and [M-CO₂]⁺.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | ~2.2-2.6 ppm (t, 2H, C3-H), ~2.0-2.4 ppm (tt, 2H, C4-H), >10 ppm (br s, 2H, COOH) |

| ¹³C NMR | ~170-175 ppm (C1), ~110-125 ppm (t, C2), ~30-35 ppm (C3), ~20-25 ppm (C4), ~175-180 ppm (C5) |

| IR (cm⁻¹) | 2500-3300 (broad, O-H), 1700-1750 (strong, C=O), 1000-1200 (strong, C-F) |

| MS (m/z) | Expected fragments: 150 ([M-H₂O]⁺), 123 ([M-COOH]⁺), 124 ([M-CO₂]⁺) |

Potential Applications and Biological Activity

While specific applications for this compound have not been documented, its structure suggests several areas of potential utility.

Medicinal Chemistry

The gem-difluoromethylene group is a key structural motif in many enzyme inhibitors.[10] It can act as a non-hydrolyzable mimic of a carbonyl group in a transition state. Therefore, this compound could serve as a precursor for the synthesis of inhibitors for enzymes that process dicarboxylic acid substrates, such as certain decarboxylases or dehydrogenases.

Caption: Conceptual diagram of competitive enzyme inhibition.

Materials Science

Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides. The incorporation of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical properties. This compound could therefore be a valuable monomer for the creation of novel fluorinated polymers.

Conclusion

This compound is a promising but currently under-explored chemical entity. This technical guide has provided a summary of its known properties and, by drawing on data from analogous compounds, has offered predictions for its physicochemical characteristics, spectroscopic signatures, and a plausible synthetic route. The unique structural features of this molecule, particularly the gem-difluoro group, suggest significant potential for its use as a building block in the development of new pharmaceuticals and advanced materials. Further experimental investigation is warranted to validate the predictions made herein and to fully explore the utility of this versatile fluorinated compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]

- 10. rroij.com [rroij.com]

In-Depth Technical Guide: Molecular Structure and Properties of 2,2-Difluoropentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoropentanedioic Acid, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited in public literature, this document consolidates available information on its structure, predicted properties, and plausible synthetic routes. By drawing parallels with closely related analogs, this guide offers valuable insights for researchers interested in the application of gem-difluorinated dicarboxylic acids. Particular emphasis is placed on the role of the difluoromethylene group as a bioisostere, a key concept in modern drug design.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, including its metabolic stability, binding affinity, and lipophilicity. This compound, also known as 2,2-difluoroglutaric acid, is a dicarboxylic acid featuring a gem-difluorinated carbon at the α-position. This structural motif is of particular interest as the difluoromethylene (CF₂) group can act as a bioisostere for a carbonyl group, an ether linkage, or even a hydroxylated carbon, potentially leading to novel therapeutic agents with improved pharmacokinetic profiles.[1][2] This guide aims to provide a detailed technical resource on the molecular structure, properties, synthesis, and potential applications of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a five-carbon backbone with carboxylic acid functional groups at both ends and two fluorine atoms attached to the second carbon.

Table 1: Molecular and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Synonyms | 2,2-Difluoroglutaric acid | --- |

| CAS Number | 380-86-9 | [Vendor Information] |

| Molecular Formula | C₅H₆F₂O₄ | [Vendor Information] |

| Molecular Weight | 168.09 g/mol | [Vendor Information] |

| Predicted pKa₁ | ~1.5 - 2.5 | Analog Data |

| Predicted pKa₂ | ~4.0 - 5.0 | Analog Data |

| Predicted LogP | ~0.5 - 1.0 | Analog Data |

| Predicted Solubility | Soluble in water and polar organic solvents | Analog Data |

| Predicted Melting Point | 140 - 150 °C | Analog Data |

| Predicted Boiling Point | >200 °C (decomposes) | Analog Data |

Note: Predicted values are based on data from structurally similar compounds such as 2,2-difluorosuccinic acid and general trends for gem-difluorinated carboxylic acids.

Proposed Synthesis

Proposed Synthetic Pathway: Reformatsky Reaction

A viable synthetic strategy involves a two-step process starting from diethyl succinate and ethyl bromodifluoroacetate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Triethyl 2,2-difluoro-3-carboxypentanedioate

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Initiation: A small amount of a solution of ethyl bromodifluoroacetate (1.1 equivalents) and diethyl succinate (1.0 equivalent) in anhydrous THF is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a gentle reflux.

-

Addition: The remaining solution of the esters is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the starting materials.

-

Workup: The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, triethyl 2,2-difluoro-3-carboxypentanedioate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The purified intermediate ester is dissolved in a suitable solvent (e.g., ethanol or THF), and an excess of aqueous sodium hydroxide or hydrochloric acid is added.

-

Reaction: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification: If basic hydrolysis was performed, the reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.

-

Extraction: The aqueous solution is extracted multiple times with ethyl acetate.

-

Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The final product can be further purified by recrystallization.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following predictions are based on the known spectral data of 2,2-difluorosuccinic acid and general principles of NMR and IR spectroscopy.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | δ 10-12 (br s, 2H, COOH), 2.5-2.8 (t, 2H, -CH₂-COOH), 2.2-2.5 (t, 2H, -CF₂-CH₂-) |

| ¹³C NMR | δ 170-175 (COOH), 115-125 (t, CF₂), 30-35 (-CH₂-COOH), 25-30 (-CF₂-CH₂-) |

| ¹⁹F NMR | δ -100 to -120 (s) |

| IR (KBr) | 2500-3300 cm⁻¹ (br, O-H stretch), 1700-1750 cm⁻¹ (s, C=O stretch), 1000-1200 cm⁻¹ (s, C-F stretch) |

Note: Predicted chemical shifts are in ppm relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Splitting patterns are indicated as s (singlet), t (triplet), and br (broad).

Applications in Drug Development and Research

The gem-difluoromethylene group is a key structural motif in medicinal chemistry due to its ability to act as a bioisostere, mimicking other functional groups while imparting unique properties.

Bioisosterism

The CF₂ group can serve as a non-hydrolyzable mimic of a carbonyl group or an ether oxygen. This substitution can enhance the metabolic stability of a drug candidate by preventing enzymatic degradation at that position.[1][2]

Caption: Bioisosteric role of the gem-difluoromethylene group.

Enzyme Inhibition

Dicarboxylic acids are substrates for various enzymes. The introduction of the strongly electron-withdrawing difluoromethyl group can significantly alter the acidity of the adjacent carboxylic acid and the overall electronic distribution of the molecule. This can lead to tighter binding to the active site of an enzyme, making this compound and its derivatives potential candidates for the development of novel enzyme inhibitors.[9]

Building Block for Novel Scaffolds

The two carboxylic acid groups of this compound provide versatile handles for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for its incorporation into larger, more complex molecules, making it a valuable building block for combinatorial chemistry and the synthesis of novel drug candidates.

Conclusion

This compound represents a valuable yet underexplored molecule for researchers in drug discovery and materials science. While direct experimental data remains scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging data from analogous compounds. The unique properties conferred by the gem-difluoromethylene group, particularly its role as a bioisostere, suggest that this compound and its derivatives are promising candidates for the development of new therapeutics and advanced materials. Further experimental investigation into this compound is warranted to fully unlock its potential.

References

- 1. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. 2,2-DIFLUOROSUCCINIC ACID(665-31-6) 1H NMR [m.chemicalbook.com]

- 7. Difluoroacetic acid(381-73-7) 13C NMR spectrum [chemicalbook.com]

- 8. Difluoroacetic acid(381-73-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Spectroscopic Data of 2,2-Difluoropentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoropentanedioic Acid. Due to the limited availability of direct experimental data for the diacid, this document focuses on the spectroscopic characteristics of its more readily characterized derivative, diethyl 2,2-difluoropentanedioate. The data presented is inferred from analogous compounds and typical spectroscopic values for relevant functional groups, providing a predictive framework for researchers.

Predicted Spectroscopic Data of Diethyl 2,2-Difluoropentanedioate

Table 1: Predicted NMR Spectroscopic Data for Diethyl 2,2-Difluoropentanedioate

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | -CH₂-CH₃ | ~1.3 | Triplet (t) | JHH ≈ 7 |

| -CH₂-CH₃ | ~4.3 | Quartet (q) | JHH ≈ 7 | |

| -CF₂-CH₂- | ~2.5 | Triplet (t) | JHF ≈ 15-20 | |

| -CH₂-COOH | ~2.8 | Singlet (or Triplet if coupled) | - | |

| ¹³C | -CH₂-C H₃ | ~14 | - | - |

| -C H₂-CH₃ | ~63 | - | - | |

| -CF₂-C H₂- | ~35 | Triplet (t) | JCF ≈ 20-25 | |

| -C H₂-COOH | ~30 | - | - | |

| -C F₂- | ~110-120 | Triplet (t) | ¹JCF ≈ 240-260 | |

| -C =O | ~168 | Triplet (t) | JCF ≈ 25-30 | |

| ¹⁹F | -CF₂- | ~ -90 to -110 | Triplet (t) | JFH ≈ 15-20 |

Table 2: Predicted IR Spectroscopic Data for Diethyl 2,2-Difluoropentanedioate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1750-1735 | Strong |

| C-F | 1100-1000 | Strong |

| C-O (Ester) | 1300-1000 | Strong |

| C-H (Alkyl) | 2980-2850 | Medium |

Table 3: Predicted Mass Spectrometry Data for Diethyl 2,2-Difluoropentanedioate

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 224.08 | Molecular Ion |

| [M-OCH₂CH₃]⁺ | 179.05 | Loss of ethoxy group |

| [M-COOCH₂CH₃]⁺ | 151.05 | Loss of carbethoxy group |

| [COOCH₂CH₃]⁺ | 73.03 | Carbethoxy group fragment |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound and its esters are not explicitly published. However, standard procedures for obtaining NMR, IR, and mass spectra of related fluorinated organic compounds are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a compound like diethyl 2,2-difluoropentanedioate would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C and the effects of C-F coupling, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary. Proton decoupling should be used to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. This is often performed on a broadband probe tuned to the ¹⁹F frequency. A simple pulse-acquire sequence is typically sufficient. Chemical shifts are referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a liquid sample like diethyl 2,2-difluoropentanedioate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum is:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds like esters.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, typically using an electron energy of 70 eV. For direct infusion, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) might be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like diethyl 2,2-difluoropentanedioate.

Key Structural Correlations in NMR

The following diagram illustrates the expected correlations between the structure of diethyl 2,2-difluoropentanedioate and its key NMR signatures.

A Technical Guide to the Solubility of 2,2-Difluoropentanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,2-Difluoropentanedioic Acid in organic solvents. A thorough review of publicly available scientific literature, patents, and technical datasheets indicates a notable absence of specific quantitative solubility data for this compound.

This guide, therefore, provides a foundational understanding of the expected solubility characteristics of this compound based on established chemical principles and the behavior of analogous compounds. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Predicted Solubility Profile of this compound

While specific data is unavailable, a qualitative prediction of solubility can be made based on the "like dissolves like" principle. This compound is a dicarboxylic acid with two polar carboxylic acid groups and a relatively short carbon chain. The presence of two highly electronegative fluorine atoms on the alpha-carbon will influence its polarity and hydrogen bonding capabilities.

-

Polar Solvents: Due to the two carboxylic acid groups, which can act as both hydrogen bond donors and acceptors, this compound is expected to exhibit higher solubility in polar organic solvents. Solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and ethers (e.g., tetrahydrofuran) are likely to be effective at solvating the molecule. The solubility of dicarboxylic acids in various organic solvents often shows an "odd-even" effect, where acids with an odd number of carbon atoms (like pentanedioic acid) tend to be more soluble than those with an even number.[1]

-

Nonpolar Solvents: Solubility is expected to be significantly lower in nonpolar solvents like hexane, toluene, and chloroform. The strong intermolecular hydrogen bonding between the dicarboxylic acid molecules will be difficult for nonpolar solvents to overcome.

-

Influence of Fluorine Atoms: The two fluorine atoms increase the polarity of the molecule and can participate in hydrogen bonding, which may enhance solubility in polar solvents.

Quantitative Solubility Data

As of the date of this guide, no specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in various organic solvents has been found in the public domain. Researchers are encouraged to determine this data experimentally.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid organic acid like this compound in organic solvents.

This is a straightforward and widely used method for determining solubility.

3.1.1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for sample collection

-

Vacuum oven or desiccator

3.1.2. Procedure:

-

Saturation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To verify equilibrium, small aliquots of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours) and their concentrations analyzed. Equilibrium is reached when the concentration no longer changes over time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. It is important to maintain the constant temperature during this step.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Carefully evaporate the solvent using a vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the acid. A gentle stream of inert gas (e.g., nitrogen) can also be used.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected (mL)] x 100

Solubility ( g/100 g solvent) = [(Mass of vial with solute - Mass of empty vial) / Mass of solvent in the collected supernatant] x 100

This method is suitable for acidic solutes and provides accurate results.

3.2.1. Materials and Equipment:

-

Same as the gravimetric method, plus:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH indicator (e.g., phenolphthalein) or a pH meter

-

Burette and titration stand

3.2.2. Procedure:

-

Saturation and Equilibration: Follow steps 1 and 2 from the gravimetric method.

-

Phase Separation: Follow step 3 from the gravimetric method.

-

Sample Collection and Dilution: Withdraw a precise volume of the clear supernatant using a volumetric pipette and transfer it to a clean flask. Dilute the sample with a suitable solvent (e.g., deionized water or the solvent used for saturation if it is miscible with the titrant) to a known volume.

-

Titration: Add a few drops of a suitable pH indicator to the diluted sample. Titrate the sample with the standardized strong base solution until the endpoint is reached (indicated by a persistent color change). If using a pH meter, titrate to the equivalence point.

-

Calculation: The concentration of the acid in the saturated solution can be calculated using the titration results:

Molarity of Acid = (Molarity of Base x Volume of Base used) / Volume of supernatant titrated

The solubility can then be expressed in various units by converting the molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

Thermal Stability of 2,2-Difluoropentanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2-Difluoropentanedioic Acid is a halogenated derivative of pentanedioic acid. The introduction of geminal fluorine atoms at the C2 position is anticipated to significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Consequently, this compound and its derivatives are of interest in medicinal chemistry and materials science. Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures.

Predicted Thermal Stability

Direct experimental data on the thermal decomposition of this compound is not currently available in peer-reviewed literature. However, we can infer its likely thermal behavior by examining its structural analogs.

2.1. Comparison with Pentanedioic Acid (Glutaric Acid)

Pentanedioic acid, the non-fluorinated counterpart, is a relatively stable compound. It melts in the range of 95-98 °C and is reported to undergo slight decomposition at temperatures between 302-304 °C.[1] The thermal decomposition of many dicarboxylic acids proceeds via decarboxylation.

2.2. Influence of Gem-Difluoro Substitution

The presence of two fluorine atoms on the carbon adjacent to a carboxylic acid group is expected to have a pronounced electron-withdrawing effect. This effect can influence the strength of the C-C and C-H bonds in the vicinity, potentially altering the decomposition mechanism and onset temperature compared to the non-fluorinated analog.

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) suggest that decomposition can be initiated by the elimination of hydrogen fluoride (HF) or by the cleavage of C-C bonds.[2][3] While this compound is not perfluorinated, these pathways provide a basis for postulating its decomposition mechanisms.

Quantitative Data for Analogous Compounds

To provide a quantitative context, the following table summarizes the thermal decomposition data for structurally related dicarboxylic acids.

| Compound | Structure | Melting Point (°C) | Decomposition Onset/Range (°C) | Decomposition Products |

| Malonic Acid | HOOC-CH₂-COOH | ~135 | ~140 - 200[4] | Acetic Acid, CO₂[5] |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 95 - 98 | Slight decomposition at 302-304[1] | Not specified |

Experimental Protocols for Determining Thermal Stability

To empirically determine the thermal stability of this compound, the following standard analytical techniques are recommended.

4.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the fraction of mass lost during decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve, often using the first derivative (DTG) to identify the temperature of the maximum rate of mass loss.

4.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and the peak maximum of these events provide information about the thermal stability. The area under the peak can be used to calculate the enthalpy of the transition.

Visualizations

5.1. Proposed Thermal Decomposition Pathways

The following diagram illustrates potential thermal decomposition pathways for this compound, based on the behavior of other dicarboxylic and fluorinated acids.

Caption: Potential thermal decomposition routes for this compound.

5.2. Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability analysis is depicted below.

Caption: Standard workflow for TGA and DSC analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, this guide provides a framework for understanding its expected behavior and the methodologies required for its empirical determination. Based on analogous compounds, it is predicted to be a thermally stable molecule, with decomposition likely occurring at elevated temperatures. The primary decomposition pathways are anticipated to involve decarboxylation and potentially the elimination of hydrogen fluoride. For definitive data, it is imperative to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry. The detailed protocols and conceptual diagrams presented herein serve as a valuable resource for researchers and professionals engaged in the development and handling of this and similar fluorinated compounds.

References

- 1. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Profile of 2,2-Difluoropentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the commercial availability of 2,2-Difluoropentanedioic Acid (CAS Number: 380-86-9), a fluorinated organic compound of potential interest in medicinal chemistry and materials science. Due to a notable absence of publicly available research and application data, this document focuses on supplier information and the general context of fluorinated molecules in drug discovery.

Commercial Suppliers

A number of chemical suppliers offer this compound. The table below summarizes available quantitative data from various vendors to facilitate comparison. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Number | Purity | Available Quantities |

| --INVALID-LINK-- | P92894 | 95% | 500 mg, 1 g, 5 g |

| --INVALID-LINK-- | N/A | 98% | Milligram to Metric Ton scale |

| --INVALID-LINK-- | N/A | >99.5% | Minimum 1 kg |

| --INVALID-LINK-- | GD10966 | >95.00% | 25 mg, 100 mg, 500 mg |

| --INVALID-LINK-- | 80765 | 95% | Inquire for details |

| --INVALID-LINK-- | N/A | Inquire for details | Gram to multi-ton scale |

| --INVALID-LINK-- | N/A | 95% | 100 g |

Physicochemical Properties

| Property | Value |

| CAS Number | 380-86-9 |

| Molecular Formula | C₅H₆F₂O₄ |

| Molecular Weight | 168.09 g/mol |

| Structure | HOOC(CH₂)₂CF₂COOH |

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and technical databases did not yield specific experimental protocols, signaling pathways, or biological activity data for this compound. The applications and mechanisms of action for this particular molecule have not been described in publicly accessible research.

Potential Research Applications (Hypothetical)

While no specific applications have been documented, the structural features of this compound suggest potential areas of investigation for researchers in drug development. The gem-difluoro group can act as a bioisostere for a carbonyl group or a malonate, potentially influencing metabolic stability and binding affinity to target proteins.

Below is a hypothetical workflow for the initial investigation of a novel fluorinated compound like this compound in a drug discovery context.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluoropentanedioic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2-Difluoropentanedioic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety can significantly alter the physicochemical properties of molecules, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed protocols for the synthesis of diethyl 2,2-difluoropentanedioate, its subsequent hydrolysis to this compound, and the conversion to 2,2-difluoropentanedioic anhydride.

Overall Synthetic Pathway

The synthesis of this compound and its anhydride is a three-step process commencing with the synthesis of the diethyl ester, followed by hydrolysis to the diacid, and finally dehydration to the anhydride.

Application Notes and Protocols for the Synthesis of 2,2-Difluoropentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2,2-Difluoropentanedioic Acid, a valuable building block in medicinal chemistry and drug development. The gem-difluoro motif can impart unique physicochemical and biological properties to molecules, making this compound a key intermediate for creating novel therapeutics.

The synthesis is a two-step process commencing with the formation of diethyl 2,2-difluoropentanedioate, followed by its hydrolysis to yield the target dicarboxylic acid. Detailed experimental protocols for each step are provided below, along with a summary of quantitative data and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Ester Formation | Ethyl bromodifluoroacetate, Ethyl acrylate | Diethyl 2,2-difluoropentanedioate | 96-97 | >95 (typical) |

| 2 | Hydrolysis | Diethyl 2,2-difluoropentanedioate | This compound | Variable | >95 (typical) |

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-Difluoropentanedioate

This protocol outlines the copper-catalyzed reaction between ethyl bromodifluoroacetate and ethyl acrylate to form diethyl 2,2-difluoropentanedioate[1][2].

Materials:

-

Copper powder

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acrylate

-

Ethyl bromodifluoroacetate

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetic acid or Water

-

10% aqueous ammonium chloride solution

-

Methyl tert-butyl ether (MTBE)

-

Diatomaceous earth

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a reaction vessel, add copper powder (700 mg) and anhydrous tetrahydrofuran (5.8 mL).

-

Stir the suspension at 50 °C.

-

Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g).[1][2]

-

Maintain the reaction mixture at 50 °C with stirring for 30 minutes.

-

After 30 minutes, terminate the reaction and allow the mixture to cool to room temperature.

-

Add 10% aqueous ammonium chloride solution to the reaction mixture.

-

Filter the mixture through a pad of diatomaceous earth to remove the copper residue.

-

Transfer the filtrate to a separatory funnel and extract with methyl tert-butyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford diethyl 2,2-difluoropentanedioate. The expected yield is approximately 1.09 g (97.4%).[1][2]

Step 2: Hydrolysis of Diethyl 2,2-Difluoropentanedioate to this compound

The hydrolysis of the gem-difluoro ester to the corresponding dicarboxylic acid can be challenging and may be susceptible to decarboxylation under harsh conditions. Therefore, careful control of the reaction conditions is crucial. Both acidic and basic hydrolysis methods are presented as viable routes.

Method A: Basic Hydrolysis

Materials:

-

Diethyl 2,2-difluoropentanedioate

-

Ethanol or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve diethyl 2,2-difluoropentanedioate in a suitable solvent such as ethanol or THF.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 2-4 molar equivalents).

-

Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material.

-

Upon completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Acidic Hydrolysis

Materials:

-

Diethyl 2,2-difluoropentanedioate

-

Aqueous hydrochloric acid (e.g., 6 M) or a mixture of hydrobromic acid and acetic acid

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask, add diethyl 2,2-difluoropentanedioate and an excess of aqueous hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: 2,2-Difluoropentanedioic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropentanedioic acid, also known as 2,2-difluoroglutaric acid, is a valuable fluorinated building block in organic synthesis. The incorporation of a gem-difluoro group into organic molecules can significantly enhance their biological properties, making this dicarboxylic acid a molecule of high interest in medicinal chemistry and drug development. The difluoromethylene (CF2) group is a bioisostere of a carbonyl group or an ether oxygen, and its introduction can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives, highlighting its versatility as a starting material for more complex molecules.

Key Properties and Applications

The presence of two carboxylic acid functionalities allows for a wide range of chemical transformations, while the difluoromethylene group imparts unique physicochemical properties.

Applications:

-

Bioisosteric Replacement: The CF2 group can replace a ketone or methylene ether in a biologically active molecule to improve its pharmacokinetic profile.

-

Monomer for Fluorinated Polymers: The dicarboxylic acid can be used as a monomer in the synthesis of fluorinated polyesters and polyamides with enhanced thermal and chemical stability.

-

Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various fluorinated heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

-

Enzyme Inhibitors: The gem-difluoro-dicarboxylic acid motif can act as a transition-state analog inhibitor for enzymes that process dicarboxylic acid substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

Reaction Scheme:

References

Application Notes and Protocols for 2,2-Difluoropentanedioic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

2,2-Difluoropentanedioic acid, also known as 2,2-difluoroglutaric acid, is a fluorinated derivative of the endogenous metabolite pentanedioic acid (glutaric acid). Its unique structural features, particularly the gem-difluoro substitution at the C2 position, make it a valuable tool in medicinal chemistry. The presence of the electron-withdrawing fluorine atoms significantly alters the electronic properties of the molecule compared to its non-fluorinated counterpart, influencing its acidity, conformation, and potential as an enzyme inhibitor.

The primary application of this compound in medicinal chemistry lies in its potential to act as a competitive inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases .[1][2] This large and diverse enzyme superfamily plays a crucial role in various physiological processes, including epigenetic regulation, collagen biosynthesis, and cellular oxygen sensing. These enzymes utilize α-KG as a co-substrate for their catalytic activity. Due to its structural similarity to α-KG, this compound can be recognized by the active site of these enzymes, but the C-F bonds are resistant to the oxidative decarboxylation that the native substrate undergoes. This leads to competitive inhibition of the enzyme's function.

Key Potential Applications:

-

Epigenetic Modification: As an inhibitor of histone demethylases (a subclass of α-KG dependent dioxygenases), this compound can be used to study the role of histone methylation in gene expression and disease states such as cancer.[1][3]

-

Hypoxia Research: The compound can potentially inhibit prolyl hydroxylases, the enzymes responsible for marking the hypoxia-inducible factor (HIF) for degradation. By inhibiting these enzymes, this compound could be used to stabilize HIF and study cellular responses to low oxygen conditions.

-

Collagen Synthesis and Fibrosis: Inhibition of prolyl and lysyl hydroxylases involved in collagen biosynthesis could make this compound a useful tool for studying and potentially treating fibrotic diseases.

-

Metabolic Studies: As a stable analog of a key metabolite, it can be employed as a chemical probe to investigate metabolic pathways involving α-ketoglutarate.

II. Experimental Protocols

The following protocols are generalized methodologies for investigating the inhibitory potential of this compound against α-KG dependent dioxygenases. Specific parameters may need to be optimized for individual enzymes and assay formats.

Protocol 1: In Vitro Enzyme Inhibition Assay for α-Ketoglutarate Dependent Dioxygenases

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified α-KG dependent dioxygenase.

Materials:

-

Purified recombinant α-KG dependent dioxygenase (e.g., a histone demethylase or prolyl hydroxylase)

-

This compound (CAS: 380-86-9)

-

α-Ketoglutarate (α-KG)

-

Substrate for the specific enzyme (e.g., a methylated histone peptide for a demethylase)

-

Ascorbate

-

(NH₄)₂Fe(SO₄)₂·6H₂O (Ferrous Ammonium Sulfate)

-

Assay Buffer (e.g., 50 mM HEPES or Tris, pH 7.5, containing salts like KCl and MgCl₂)

-

Detection Reagent (specific to the assay method, e.g., formaldehyde detection reagent for demethylases)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.

-

Prepare stock solutions of the enzyme, α-KG, substrate, ascorbate, and ferrous ammonium sulfate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Serial dilutions of this compound or vehicle control.

-

Enzyme solution.

-

A mixture of ascorbate and ferrous ammonium sulfate.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a mixture of the enzyme's substrate and α-KG to each well.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Add the detection reagent. The choice of reagent depends on the product being measured. For histone demethylases, formaldehyde is a common product, and reagents like the Nash reagent or fluorometric formaldehyde detectors can be used.

-

Incubate as required for color or fluorescence development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Subtract the background signal (wells without enzyme).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Table 1: Example of Quantitative Data for Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) |

| This compound | KDM4A | [Data] |

| N-Oxalylglycine (Control Inhibitor) | KDM4A | [Data] |

| This compound | PHD2 | [Data] |

| Dimethyloxalylglycine (Control) | PHD2 | [Data] |

*Note: The IC50 values are placeholders and would need to be determined experimentally.

Protocol 2: Synthesis of this compound (Illustrative)

While commercially available, this protocol provides a general synthetic route for researchers who may need to synthesize derivatives. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds can be achieved through direct fluorination of the corresponding 1,3-dicarbonyl precursor.

Materials:

-

Diethyl pentanedioate (Diethyl glutarate)

-

Base (e.g., Sodium hydride or a non-nucleophilic base)

-

Electrophilic fluorinating agent (e.g., Selectfluor®)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Hydrolyzing agent (e.g., Hydrochloric acid)

Procedure:

-

Enolate Formation:

-

Dissolve diethyl pentanedioate in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a strong base to deprotonate the α-carbon, forming the enolate.

-

-

Fluorination:

-

To the enolate solution, add the electrophilic fluorinating agent portion-wise while maintaining the low temperature.

-

Allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of Diethyl 2,2-Difluoropentanedioate:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

Dissolve the purified diethyl 2,2-difluoropentanedioate in a suitable solvent.

-

Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system to yield pure this compound.

-

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of HIF-1α degradation pathway by this compound.

Caption: Workflow for in vitro enzyme inhibition assay of this compound.

References

Application Notes and Protocols: 2,2-Difluoropentanedioic Acid as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropentanedioic acid is a fluorinated analog of 2-oxoglutaric acid (α-ketoglutaric acid), a key intermediate in the citric acid cycle and a crucial co-substrate for a large family of non-heme iron(II)-dependent oxygenases.[1][2][3][4] These 2-oxoglutarate (2OG)-dependent dioxygenases play critical roles in various physiological processes, including collagen biosynthesis, fatty acid metabolism, DNA repair, and hypoxia sensing.[1][3][5] The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are a prominent subfamily of 2OG-dependent dioxygenases that regulate the stability of the HIF-α transcription factor, a central mediator of the cellular response to low oxygen.[6][7]

Given its structural similarity to 2-oxoglutarate, this compound is hypothesized to act as a competitive inhibitor of 2OG-dependent dioxygenases. The introduction of the difluoro group at the C2 position is expected to alter the electronic properties of the molecule, potentially leading to tight binding to the active site and inhibition of the enzymatic reaction. This document provides an overview of the potential applications of this compound as a research tool and outlines detailed protocols for its characterization as an enzyme inhibitor.

Mechanism of Action

This compound is expected to competitively inhibit 2-oxoglutarate-dependent dioxygenases by binding to the 2-oxoglutarate binding site in the enzyme's active center. The catalytic cycle of these enzymes involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate. In the presence of oxygen, 2-oxoglutarate is decarboxylated to succinate, leading to the formation of a highly reactive ferryl intermediate that hydroxylates the substrate. By occupying the 2-oxoglutarate binding site, this compound can prevent the binding of the natural co-substrate, thereby inhibiting the enzymatic reaction.

Caption: Proposed mechanism of competitive inhibition.

Data Presentation

The inhibitory potential of this compound against various 2-oxoglutarate-dependent dioxygenases can be quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table provides a template for summarizing such data. Please note: The values presented below are hypothetical and for illustrative purposes only. Experimental determination is required.

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Hill Slope |

| PHD2 | In vitro (enzymatic) | TBD | TBD | TBD |

| FIH-1 | In vitro (enzymatic) | TBD | TBD | TBD |

| KDM4A | In vitro (enzymatic) | TBD | TBD | TBD |

| - | Cell-based (HIF-α stabilization) | TBD | - | TBD |

TBD: To Be Determined

Experimental Protocols

Protocol 1: In Vitro PHD2 Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against human prolyl hydroxylase 2 (PHD2) using a biochemical assay that measures the hydroxylation of a HIF-1α peptide.[8]

Materials: